molecular formula C7H14O3 B6147539 2-methoxy-2,3-dimethylbutanoic acid CAS No. 232940-62-4

2-methoxy-2,3-dimethylbutanoic acid

Cat. No.: B6147539
CAS No.: 232940-62-4
M. Wt: 146.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Synthetic Methodologies for α-Heteroatom-Substituted Carboxylic Acids

The synthesis of carboxylic acids with a heteroatom, such as oxygen in a methoxy (B1213986) group, at the alpha position (the carbon atom adjacent to the carboxyl group) has been a subject of extensive research. Early methods often involved multi-step processes with harsh reagents.

Over the years, more sophisticated and milder techniques have been developed. These include:

Oxidation of Aldehydes: The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. mdpi.com The use of N-heterocyclic carbenes (NHCs) as organocatalysts for the aerobic oxidation of aldehydes represents a significant advancement in this area. mdpi.com

Grignard Carboxylation: A classic method involves the reaction of a Grignard reagent with carbon dioxide to form a carboxylate salt, which is then protonated to yield the carboxylic acid. For instance, a hypothetical synthesis of 2,3-dimethylbutanoic acid could start from 2-chloro-3-methylbutane (B3192504) to form a Grignard reagent, followed by carboxylation.

Hydrolysis of Esters and Other Derivatives: The hydrolysis of corresponding esters, amides, or nitriles under acidic or basic conditions is a common route to obtaining carboxylic acids.

Significance of Branched-Chain Aliphatic Acids in Organic Synthesis and Biochemistry

Branched-chain aliphatic acids are crucial molecules in both industrial and biological contexts. Their branched structure imparts specific physical properties, such as lower melting points and better oxidative stability compared to their linear counterparts. taylorandfrancis.com

In biochemistry, branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine are essential nutrients that play vital roles in protein synthesis, metabolic regulation, and energy production. nih.govresearchgate.netnih.gov These amino acids are characterized by their branched, hydrophobic side chains, which are critical for the structure and function of proteins. nih.gov The catabolism of BCAAs is also a significant area of study, with intermediates potentially contributing to the synthesis of unique lipid species. nih.gov

In organic synthesis, branched-chain fatty acids and their derivatives are used in a variety of applications, including the production of lubricants, cosmetics, and emulsifiers. taylorandfrancis.com They serve as important building blocks for more complex molecules.

Challenges and Opportunities in the Synthesis and Characterization of Novel Methoxy-Substituted Butanoic Acid Derivatives

The synthesis of a specific molecule like 2-methoxy-2,3-dimethylbutanoic acid presents several challenges. The presence of a quaternary carbon at the α-position, substituted with both a methoxy and a methyl group, introduces significant steric hindrance. This can impede the approach of reagents, making standard synthetic transformations difficult.

A potential synthetic route could involve the α-methoxylation of a pre-existing 2,3-dimethylbutanoic acid derivative. However, achieving selective methoxylation at a sterically hindered and non-activated position is a non-trivial synthetic problem. An alternative approach could start from a precursor already containing the methoxy group, such as 2-methoxy-2,3-dimethylbutane, and then introducing the carboxylic acid functionality. A study from 1995 describes the synthesis of 2-methoxy-2,3-dimethylbutane from methanol (B129727) and propylene (B89431) dimers. epa.gov

The characterization of such a novel compound would rely heavily on spectroscopic methods. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy would be essential for confirming the connectivity of the atoms and the presence of the methoxy and dimethyl groups. Mass spectrometry would be used to determine the molecular weight and fragmentation pattern.

The opportunity lies in the potential for these novel compounds to exhibit interesting chemical and biological properties. The unique combination of a branched aliphatic chain and an α-methoxy group could lead to new applications in materials science or as probes for biochemical pathways.

Properties

CAS No.

232940-62-4

Molecular Formula

C7H14O3

Molecular Weight

146.2

Purity

95

Origin of Product

United States

Advanced Synthetic Pathways and Methodological Advancements for 2 Methoxy 2,3 Dimethylbutanoic Acid

Enantioselective Synthesis Strategies for Stereoisomers of 2-Methoxy-2,3-dimethylbutanoic Acid

The biological and chemical activities of chiral molecules are frequently dependent on their specific stereoisomer. Therefore, the development of enantioselective methods to access individual stereoisomers of this compound is of critical importance. These strategies are designed to control the three-dimensional arrangement of atoms around the chiral center, leading to the desired enantiomer in high purity.

Asymmetric Catalysis Approaches in C-C Bond Formation Adjacent to the Carboxyl Group

Asymmetric catalysis has become a potent tool for the enantioselective synthesis of chiral compounds. In the synthesis of this compound, this approach centers on the catalytic, enantioselective formation of the carbon-carbon bond at the α-position relative to the carboxyl group. While specific catalytic systems for the direct synthesis of this compound are not widely reported in public literature, the general principles of asymmetric catalysis for creating α-quaternary carboxylic acids are applicable.

One relevant strategy is the enantioselective alkylation of α-substituted carboxylic acid precursors. For instance, a chiral phase-transfer catalyst could be used to facilitate the asymmetric alkylation of a 2-methoxypropanoic acid derivative. The catalyst would establish a chiral environment, guiding the incoming isopropyl group to one face of the enolate intermediate, thereby setting the desired stereochemistry.

Another potential method is the catalytic asymmetric conjugate addition of an organometallic reagent to an α,β-unsaturated ester precursor. For example, the conjugate addition of an organocuprate reagent from an isopropyl source to a 2-methoxy-3-methyl-2-butenoate ester in the presence of a chiral ligand could stereoselectively introduce the isopropyl group. Subsequent hydrolysis of the ester would then yield the target acid. The success of this method would depend on the development of a highly effective chiral ligand capable of inducing high enantioselectivity in the conjugate addition step.

Chiral Auxiliary-Mediated Methodologies for Stereocontrol

Chiral auxiliary-mediated synthesis is a reliable and well-established method for achieving high levels of stereocontrol. This strategy involves the temporary attachment of a chiral molecule, known as the auxiliary, to the substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction. Once the desired stereocenter has been created, the auxiliary is removed to yield the enantiomerically enriched product.

For the synthesis of this compound, a common approach utilizes Evans' chiral oxazolidinone auxiliaries. The synthesis would begin with the acylation of the chiral auxiliary with a suitable carboxylic acid derivative, such as 2-bromo-2-methylpropanoic acid. The resulting N-acyloxazolidinone can then undergo stereoselective alkylation. The bulky auxiliary effectively shields one face of the enolate, compelling the incoming electrophile (an isopropyl group) to attack from the less hindered side, thus establishing the quaternary stereocenter with high diastereoselectivity. Subsequent methoxylation at the α-position, followed by the cleavage of the auxiliary under mild conditions, would afford the desired enantiomer of this compound.

The selection of the chiral auxiliary is crucial for the efficiency of this method. Different auxiliaries can provide varying degrees of stereochemical induction and may require different conditions for their attachment and removal.

Table 1: Comparison of Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryTypical SubstrateKey Features
Evans' OxazolidinonesCarboxylic acid derivativesHigh diastereoselectivity in alkylation, aldol, and other reactions.
Samp/Ramp HydrazonesAldehydes and ketonesReliable for asymmetric α-alkylation of carbonyl compounds.
Pseudoephedrine AmidesCarboxylic acid derivativesHigh diastereoselectivity, crystalline intermediates facilitate purification.

Diastereoselective Synthesis through Substrate Control

Diastereoselective synthesis leverages the inherent stereochemistry of the starting material to influence the formation of new stereocenters. In the context of this compound, this would entail starting with a chiral precursor that already contains one or more stereocenters.

A feasible strategy could employ a chiral pool starting material, such as a derivative of a naturally occurring amino acid like valine, which possesses the necessary isopropyl group and a defined stereocenter. The synthesis would then concentrate on introducing the methoxy (B1213986) group and the additional methyl group at the α-position. For instance, the amino group of a protected valine derivative could be replaced with a methoxy group through a series of transformations, including diazotization followed by a reaction with methanol (B129727). Subsequent α-methylation would need to be performed diastereoselectively, where the existing stereocenter of the valine backbone directs the approach of the methylating agent. The success of this approach is dependent on the ability to control the stereochemical outcome of the α-methylation step.

Novel One-Pot Reaction Sequences for Quaternary α-Methoxycarboxylic Acid Formation

One-pot reactions, in which multiple transformations are conducted in a single reaction vessel without isolating intermediates, provide significant benefits in terms of efficiency, reduced waste, and operational simplicity. The development of such sequences for the synthesis of complex molecules like this compound is a key area of research.

Mechanistic Investigations of Tribromomethane-Based Carboxylation and Alkoxylation

A noteworthy one-pot synthesis for quaternary α-alkoxycarboxylic acids utilizes tribromomethane (CHBr₃) as a key reagent. This methodology enables the simultaneous introduction of both the carboxyl and alkoxy groups. The proposed mechanism for this transformation starts with the deprotonation of tribromomethane by a strong base, such as lithium diisopropylamide (LDA), to generate the tribromomethyl anion (⁻CBr₃). This anion then acts as a nucleophile, attacking a suitable ketone precursor, in this case, 3-methyl-2-butanone. This addition reaction forms a tribromomethyl carbinol intermediate.

The subsequent steps involve an intramolecular rearrangement. It is proposed that the alkoxide of the carbinol undergoes a 1,2-halogen shift, leading to the formation of a dibromoepoxide. This highly reactive intermediate is then attacked by an alkoxide, such as methoxide, which can be generated in situ or added to the reaction mixture. This nucleophilic attack results in the opening of the epoxide ring and the formation of an α-bromo ester. A final reduction of the carbon-bromine bond, potentially by another equivalent of the base or a reducing agent present in the mixture, followed by an aqueous workup, would yield the desired α-methoxycarboxylic acid. The precise mechanistic details, particularly the nature of the rearrangement and the final reduction step, are still under investigation and may vary depending on the specific reaction conditions.

Optimization of Reaction Conditions and Solvent Effects on Yield and Selectivity

The success of the one-pot synthesis of quaternary α-methoxycarboxylic acids is highly contingent on the careful optimization of reaction conditions. Key parameters that influence the yield and selectivity of the reaction include the choice of base, solvent, temperature, and the nature of the electrophile used for trapping the intermediate.

For the synthesis of α-methoxy acids, the reaction of lithiated species with dialkyl carbonates or carbon dioxide has been explored. The choice of solvent is critical; ethereal solvents like tetrahydrofuran (B95107) (THF) are commonly used to stabilize the organolithium intermediates. The temperature must be carefully controlled, typically at low temperatures (-78 °C) to prevent side reactions and ensure the stability of the reactive intermediates.

The table below summarizes the impact of various reaction parameters on the synthesis of α-methoxy acids, based on general findings in the field.

Table 2: Optimization of Reaction Conditions for the Synthesis of α-Methoxy Acids

ParameterVariationEffect on Yield and Selectivity
Base n-BuLi, s-BuLi, LDAThe choice of base can affect the efficiency of the initial deprotonation and the stability of the resulting carbanion. LDA is often preferred for its non-nucleophilic nature.
Solvent THF, Diethyl etherEthereal solvents are crucial for solvating the lithium cation and stabilizing the organolithium intermediate. THF is generally a good choice.
Temperature -78 °C to 0 °CLow temperatures are essential to prevent decomposition of the thermally unstable intermediates and to control the selectivity of the reaction.
Electrophile Dialkyl carbonates, CO₂The electrophile determines the nature of the carboxylic acid precursor formed. Dialkyl carbonates can lead to the corresponding ester, which is then hydrolyzed.

By systematically varying these parameters, researchers can optimize the conditions to maximize the yield of the desired this compound and minimize the formation of byproducts.

Derivatization and Functionalization of Precursors to Achieve this compound

The construction of the this compound structure is achieved through multi-step synthetic sequences that begin with simpler, readily available precursors. The key challenges involve the creation of the quaternary α-carbon bearing both a methoxy and a carboxyl group, as well as the adjacent tertiary carbon. The following sections detail specific methodologies for achieving this complex architecture.

One effective approach to building the carbon framework of the target molecule is through the strategic alkylation of a butanoic acid precursor or its synthetic equivalent. The malonic ester synthesis is a classic and versatile method for preparing carboxylic acids. bartleby.comchegg.com This pathway offers a high degree of control for introducing alkyl groups to the α-carbon of an acetic acid derivative.

To synthesize 2,3-dimethylbutanoic acid, a common precursor, diethyl malonate is first deprotonated with a suitable base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate is then sequentially alkylated. The first step would involve reaction with an isopropyl halide, followed by a second deprotonation and subsequent reaction with a methyl halide. The resulting dialkylated malonic ester is then subjected to acidic hydrolysis and decarboxylation to yield the 2,3-dimethylbutanoic acid backbone. bartleby.comchegg.com

Introducing the 2-methoxy group presents a distinct challenge. A potential strategy involves the α-hydroxylation of the enolate of a 2,3-dimethylbutanoic ester, followed by methylation of the resulting hydroxyl group to form the ether linkage. Another approach could involve starting with a precursor that already contains a methoxy group, such as methoxyacetic acid, and then performing subsequent alkylation steps, although this can be complicated by the influence of the existing methoxy group on the reactivity of the α-carbon.

A common and reliable method for synthesizing carboxylic acids is the oxidation of corresponding primary alcohols. masterorganicchemistry.com In this context, the synthesis of this compound can be envisioned from its alcohol precursor, 2-methoxy-2,3-dimethylbutanol. This approach separates the construction of the carbon skeleton and the methoxy ether functionality from the final installation of the carboxylic acid group.

The oxidation of a primary alcohol to a carboxylic acid requires a strong oxidizing agent. masterorganicchemistry.com Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (the Jones reagent), are effective for this transformation. masterorganicchemistry.com The reaction typically involves heating the alcohol with the oxidant to ensure complete conversion to the carboxylic acid. youtube.com While effective, the use of chromium-based reagents raises environmental concerns due to the generation of stoichiometric amounts of chromium waste. masterorganicchemistry.com

A kinetic study on the oxidation of a related compound, microcystin, to produce 2-methyl-3-methoxy-4-phenylbutanoic acid (MMPB) highlighted that reaction conditions such as oxidant concentration, temperature, and pH significantly influence the conversion rate and yield. nih.gov For instance, the reaction was found to be second order, and adjusting the pH and temperature could optimize the production of the desired carboxylic acid. nih.gov These findings underscore the importance of controlled conditions for maximizing the efficiency of the oxidation step.

Table 1: Comparison of Common Oxidizing Agents for Primary Alcohols

Oxidizing Agent Common Name Conditions Advantages Disadvantages
KMnO₄ Potassium Permanganate Basic, then acidic workup Strong, effective Can cleave other functional groups
CrO₃/H₂SO₄ Jones Reagent Acetone, 0°C to RT Fast, efficient Toxic chromium waste
PDC in DMF Pyridinium Dichromate Anhydrous DMF Can oxidize to acid Requires specific solvent
RuCl₃/NaIO₄ Ruthenium Trich./Periodate (B1199274) CCl₄/CH₃CN/H₂O Catalytic in Ru Two-phase system

Cyanohydrin Synthesis Routes and Subsequent Transformations

The cyanohydrin pathway offers a powerful method for the synthesis of α-hydroxy acids and their derivatives, which can be precursors to α-methoxy acids. d-nb.info A relevant analogue is the synthesis of 2,3-dihydroxy-2,3-dimethylbutanoic acid, which starts from a ketone precursor. osti.gov

A plausible cyanohydrin route to this compound would begin with a suitable ketone, such as 3-methyl-2-butanone. This ketone could first be converted to 3-methoxy-3-methyl-2-butanone. The subsequent key step is the addition of hydrogen cyanide (HCN) across the carbonyl group to form a cyanohydrin. This reaction creates a new stereocenter and introduces the nitrile group, which serves as a precursor to the carboxylic acid. The use of enzymes, such as (R)- or (S)-oxynitrilases, can facilitate this addition with high enantioselectivity, offering a route to chiral products. d-nb.info

Following the formation of the cyanohydrin intermediate, the nitrile group is hydrolyzed to a carboxylic acid. osti.gov This transformation is typically achieved under acidic or basic conditions with heating. In a study on a similar structure, acid hydrolysis of the cyanohydrin at moderate temperatures yielded the corresponding amide, while higher temperatures led to rearrangement byproducts. osti.gov Careful control of the hydrolysis conditions is therefore crucial to ensure a high yield of the desired carboxylic acid. osti.gov

Table 2: Proposed Intermediates in Cyanohydrin Synthesis Pathway

Step Starting Material Reagent(s) Intermediate Product
1 3-Methoxy-3-methyl-2-butanone HCN, (enzyme catalyst) 2-cyano-3-methoxy-2,3-dimethylbutanol
2 2-Cyano-3-methoxy-2,3-dimethylbutanol H₃O⁺, Δ This compound

Sustainable Synthesis Protocols for Enhanced Atom Economy and Reduced Environmental Impact

Modern synthetic chemistry places increasing emphasis on sustainability, focusing on maximizing atom economy and minimizing environmental impact. The synthesis of this compound can be evaluated through the lens of green chemistry principles.

The choice of reagents in the oxidation of alcohol precursors is a prime example. Traditional methods using stoichiometric amounts of heavy-metal oxidants like potassium permanganate or chromium-based reagents are effective but environmentally problematic due to the generation of toxic metal waste. masterorganicchemistry.com More sustainable alternatives include catalytic oxidation methods. For instance, using a catalytic amount of a ruthenium salt with a co-oxidant like sodium periodate can achieve the same transformation with a significantly reduced environmental footprint.

Furthermore, enzymatic reactions, such as the use of oxynitrilases in the cyanohydrin pathway, represent a key strategy for sustainable synthesis. d-nb.info These reactions often proceed under mild conditions (neutral pH, room temperature) in aqueous media, avoiding the need for harsh reagents and organic solvents. The high selectivity of enzymes can also reduce the formation of byproducts, simplifying purification and minimizing waste. d-nb.info

Optimizing reaction conditions, such as temperature and pH, can also contribute to a more sustainable process by increasing reaction rates and yields, thereby conserving energy and materials. nih.gov The development of synthetic routes that minimize the number of steps and utilize non-toxic, renewable starting materials are central goals in the ongoing effort to create more sustainable chemical manufacturing processes.

Article on the Chemical Reactivity of this compound Unfeasible Due to Lack of Specific Research Data

A comprehensive review of available scientific literature and chemical databases has revealed a significant lack of specific research data on the chemical compound This compound . This absence of targeted studies prevents the creation of a detailed and scientifically accurate article focusing solely on its chemical reactivity and transformation mechanisms as requested.

While the general principles of organic chemistry allow for predictions regarding the reactivity of the functional groups present in this compound—namely the carboxylic acid, the ether, and the alkyl portions—no specific experimental data, detailed research findings, or data tables could be found for this particular molecule. The user's strict instructions to focus exclusively on this compound and to provide in-depth, research-backed content cannot be fulfilled without such information.

To maintain scientific accuracy and adhere to the user's request for information solely on "this compound," it is not possible to generate the outlined article on its esterification, amidation, reduction, and oxidation reactions. Any attempt to do so would involve extrapolation from related but distinct molecules, which would not meet the required standard of evidence-based scientific reporting for this specific chemical entity.

Therefore, the generation of an article with the specified outline and content inclusions, such as detailed research findings and interactive data tables, is not feasible at this time due to the current state of available scientific knowledge on this compound.

Chemical Reactivity and Transformation Mechanisms of 2 Methoxy 2,3 Dimethylbutanoic Acid

Nucleophilic Substitution Reactions at the Carboxyl Carbon and Alpha-Position

Nucleophilic substitution reactions are fundamental to the transformation of carboxylic acids into other functional derivatives like esters, amides, and acid chlorides. jackwestin.com For 2-methoxy-2,3-dimethylbutanoic acid, the reactivity at both the carboxyl carbon and the alpha-position is significantly influenced by steric hindrance. youtube.com

Reactions at the Carboxyl Carbon:

The carboxyl group is the primary site for nucleophilic acyl substitution. fiveable.me However, the hydroxyl group is a poor leaving group, meaning the carboxylic acid must typically be "activated" for the reaction to proceed efficiently. libretexts.org This can be achieved by protonating the carbonyl oxygen with a strong acid catalyst or by converting the hydroxyl into a better leaving group. libretexts.orgmasterorganicchemistry.com

The reactivity of this compound in these transformations is severely impeded by steric hindrance. fiveable.me The quaternary α-carbon, substituted with both a methyl and a methoxy (B1213986) group, along with the adjacent tertiary sec-butyl group, creates a crowded environment around the carbonyl carbon. This bulkiness hinders the approach of nucleophiles, slowing down the rate of the initial addition step in the substitution mechanism. youtube.compressbooks.pub Consequently, more forceful conditions or specialized reagents are often required compared to less hindered carboxylic acids.

Key nucleophilic substitution reactions include:

Esterification: The reaction of the carboxylic acid with an alcohol under acidic catalysis (Fischer esterification) yields an ester. masterorganicchemistry.com Due to the steric hindrance of this compound, this equilibrium reaction likely requires prolonged heating with an excess of the alcohol (often used as the solvent) and a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH) to achieve a reasonable yield. masterorganicchemistry.comlibretexts.org

Amide Formation: The direct reaction with an amine to form an amide is particularly difficult because amines, being basic, deprotonate the carboxylic acid to form a highly unreactive carboxylate salt. jackwestin.comlibretexts.org To overcome this, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are employed. DCC activates the carboxylic acid by converting the hydroxyl into a good leaving group, which can then be displaced by the amine nucleophile to form the amide. libretexts.org

Acid Chloride Formation: Conversion to the more reactive acid chloride derivative can be accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The acid chloride is a valuable intermediate as it readily reacts with a wide range of nucleophiles (alcohols, amines, carboxylates) under milder conditions than the parent carboxylic acid. masterorganicchemistry.com

The following table summarizes expected nucleophilic substitution reactions at the carboxyl carbon.

Reaction TypeReagent(s)ProductProbable Conditions
Fischer EsterificationAlcohol (e.g., CH₃OH), H⁺ catalystMethyl 2-methoxy-2,3-dimethylbutanoateExcess alcohol, strong acid (H₂SO₄), heat masterorganicchemistry.comlibretexts.org
Amide FormationAmine (e.g., R-NH₂), DCCN-substituted-2-methoxy-2,3-dimethylbutanamideDCC coupling agent in an aprotic solvent libretexts.org
Acid Chloride FormationThionyl Chloride (SOCl₂)2-Methoxy-2,3-dimethylbutanoyl chlorideNeat or in an inert solvent, heat

Reactivity at the Alpha-Position:

The alpha-position of this compound is a quaternary carbon, meaning it has no α-hydrogen atoms. This structural feature precludes several common α-substitution reactions that rely on the acidity of α-hydrogens to form an enol or enolate intermediate. ncert.nic.in For instance, the Hell-Volhard-Zelinsky (HVZ) reaction, which is used to α-halogenate carboxylic acids, is not feasible for this compound.

Substitution of the α-methoxy group itself would represent a nucleophilic aliphatic substitution. This is generally a difficult transformation, as methoxy is a poor leaving group. Such a reaction would likely require harsh, acidic conditions to protonate the methoxy group, converting it into a better leaving group (methanol). However, under these conditions, competing reactions such as elimination or rearrangement would be highly probable.

Exploration of Rearrangement Reactions and Fragmentations under Various Conditions

The structure of this compound makes it susceptible to specific rearrangement and fragmentation pathways, particularly under energetic conditions such as those found in mass spectrometry or upon treatment with certain reagents.

Rearrangement Reactions:

While the parent molecule does not readily undergo classic named rearrangements, its derivatives could potentially be substrates for such transformations. For example, a reaction sequence that would transform the carboxylic acid into a 1,2-diol could set the stage for a Pinacol rearrangement under acidic conditions. libretexts.orgmasterorganicchemistry.com Similarly, conversion to an α-haloketone derivative could enable a Favorskii rearrangement. libretexts.org These are hypothetical pathways that depend on the successful synthesis of the necessary precursor from the parent acid.

Decarboxylation, the loss of carbon dioxide, is a common reaction for certain carboxylic acids upon heating. byjus.com However, this process is most efficient for β-keto acids or malonic acids, which can form a stable cyclic transition state. masterorganicchemistry.com For a simple saturated carboxylic acid like this compound, decarboxylation would require very high temperatures and likely proceed through a less stable, high-energy carbocation or radical intermediate, potentially accompanied by further rearrangement.

Fragmentation:

Mass spectrometry provides a clear view of how a molecule breaks apart under high-energy electron impact ionization. The fragmentation pattern of this compound would be characterized by cleavages adjacent to the functional groups.

Key fragmentation pathways include:

Alpha-Cleavage (α-Cleavage): This involves the cleavage of bonds adjacent to the carbonyl group. The most common α-cleavages would be the loss of the hydroxyl radical (•OH) or the entire carboxyl group (•COOH). miamioh.edulibretexts.org

Cleavage of the Alkyl Chain: Fragmentation can also occur within the sec-butyl side chain. The loss of an isopropyl radical or an ethyl radical are plausible pathways.

McLafferty Rearrangement: This common fragmentation pathway for carbonyl compounds involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α-β bond. youtube.comyoutube.com Due to the absence of a γ-hydrogen in its structure, this compound cannot undergo a standard McLafferty rearrangement.

Loss of the Methoxy Group: Cleavage can result in the loss of a methoxy radical (•OCH₃) or a molecule of methanol (B129727) (CH₃OH) from the molecular ion.

The table below outlines the predicted major fragments in the electron ionization mass spectrum of this compound (Molecular Weight: 146.18 g/mol ).

Fragment (m/z)Identity of Lost Neutral/RadicalFragmentation Pathway
131•CH₃Loss of a methyl group
115•OCH₃Loss of methoxy radical
101•COOHα-Cleavage, loss of carboxyl radical
87C₃H₇• (Isopropyl radical)Cleavage of the Cα-Cβ bond
73C₄H₉O•Cleavage leading to [C₃H₅O]⁺ fragment
59C₅H₁₁O•Cleavage leading to [CH₃O=C=O]⁺ fragment
45C₅H₉O₂•Carboxyl cation [COOH]⁺

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Analysis

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational and Stereochemical Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 2-methoxy-2,3-dimethylbutanoic acid. Both ¹H and ¹³C NMR would provide crucial information on the connectivity and chemical environment of each atom.

In the ¹H NMR spectrum, distinct signals would be expected for the methoxy (B1213986) group protons, the proton at the chiral center (C2), the methine proton at C3, and the various methyl groups. The chemical shift of the methoxy protons would likely appear as a singlet in the range of 3.2-3.5 ppm, similar to what is observed for other methoxy-containing organic molecules. The proton at the C2 position, being adjacent to both an oxygen atom and a carbonyl group, would be expected to resonate further downfield. The coupling between the protons on C2 and C3 would provide valuable information about their relative stereochemistry.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of 170-180 ppm. The carbon bearing the methoxy group (C2) would also be significantly downfield due to the deshielding effect of the oxygen atom.

Conformational analysis of this compound can be further investigated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). This would allow for the determination of through-space proximities between protons, providing insights into the preferred rotational conformations around the C2-C3 bond. Computational studies on the conformational stability of similar molecules, like 2,3-dimethylbutane, have shown that gauche and anti conformations have small energy differences, suggesting that multiple conformers may exist in solution for this compound as well. stackexchange.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxyl H10-12-
C=O-175-180
C2-H3.5-4.080-90
C3-H2.0-2.535-45
Methoxy H3.2-3.550-60
C2-Methyl H1.2-1.515-25
C3-Methyl H's0.9-1.210-20

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its accurate mass, which in turn would confirm its elemental formula (C₇H₁₄O₃).

The fragmentation pattern in the mass spectrum, typically obtained using techniques like electron ionization (EI) or electrospray ionization (ESI), would provide valuable structural information. In the positive-ion mode, the protonated molecule [M+H]⁺ would be observed. Collision-induced dissociation (CID) of this ion would likely lead to characteristic fragment ions. nih.gov

Common fragmentation pathways for carboxylic acids include the loss of a water molecule (H₂O) and the loss of the carboxyl group (COOH). libretexts.org For this compound, other significant fragmentation pathways would be expected. Alpha-cleavage, the breaking of the bond adjacent to the oxygen atom, is a common fragmentation pattern for ethers and could lead to the loss of a methyl radical (•CH₃) from the methoxy group or cleavage of the C2-C3 bond. libretexts.org The fragmentation of the alkyl chain would also produce a series of ions separated by 14 mass units (CH₂). libretexts.org

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z of Fragment Ion Proposed Fragment Structure/Loss
[M-15]⁺Loss of a methyl radical (•CH₃)
[M-31]⁺Loss of a methoxy radical (•OCH₃)
[M-45]⁺Loss of the carboxyl group (•COOH)
[M-59]⁺Loss of the methoxycarbonyl group (•COOCH₃)
[M-18]⁺Loss of a water molecule (H₂O)

Note: The relative intensities of these fragments would depend on the ionization method and collision energy.

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization and Hydrogen Bonding Networks

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. For this compound, these techniques would be used to confirm the presence of the carboxylic acid and methoxy groups.

The IR spectrum would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid, which is typically broadened due to hydrogen bonding. A sharp and strong absorption peak around 1700-1725 cm⁻¹ would be indicative of the C=O stretching of the carbonyl group. The C-O stretching vibrations of the carboxylic acid and the methoxy group would likely appear in the fingerprint region between 1000 and 1300 cm⁻¹. The C-H stretching vibrations of the methyl and methine groups would be observed in the 2850-3000 cm⁻¹ region. docbrown.info

Raman spectroscopy would provide complementary information. The C=O stretch is also typically a strong band in the Raman spectrum. The C-C skeletal vibrations and symmetric C-H bending modes would also be observable. The study of the O-H and C=O bands at different concentrations and in different solvents could provide insights into the nature and extent of intermolecular hydrogen bonding, which can occur through the formation of carboxylic acid dimers.

Table 3: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Intensity
O-H (Carboxylic Acid)Stretching2500-3300 (broad)Weak to Medium
C-H (Alkyl)Stretching2850-3000Strong
C=O (Carboxylic Acid)Stretching1700-1725Strong
C-O (Carboxylic Acid)Stretching1210-1320Medium
C-O (Methoxy)Stretching1050-1150Medium

Chiroptical Methods (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment

As this compound is a chiral molecule, chiroptical methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining its absolute configuration (R or S). These techniques measure the differential interaction of left and right circularly polarized light with the chiral molecule.

CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The carboxyl group chromophore in this compound would be expected to exhibit a CD signal. The sign and magnitude of the Cotton effect in the CD spectrum can be correlated with the absolute configuration of the stereocenter, often through the application of empirical rules or by comparison with the spectra of structurally related compounds of known absolute configuration.

ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org A plain ORD curve, which is a smooth curve without peaks or troughs, would be expected if the measurements are made at wavelengths far from an absorption band. However, if the measurement is performed near the absorption maximum of the carboxyl chromophore, a Cotton effect curve with a peak and a trough will be observed. The shape of this curve is characteristic of the absolute configuration of the molecule.

The absolute configuration can be definitively determined by comparing the experimental chiroptical data with that predicted by quantum chemical calculations.

Advanced Chromatographic Separations (GC-MS, LC-MS, Chiral HPLC) for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are fundamental for assessing the purity of this compound and for determining its enantiomeric excess (ee).

Gas Chromatography-Mass Spectrometry (GC-MS) could be used for the analysis of this compound, likely after derivatization to increase its volatility. asbcnet.org For example, esterification of the carboxylic acid to a methyl ester would make it more amenable to GC analysis. The GC would separate the compound from any impurities, and the mass spectrometer would provide identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is also a highly suitable technique for the analysis of this compound, as it can be analyzed directly without derivatization. Reversed-phase LC with a C18 column would be a common choice, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid) to ensure the carboxylic acid is in its protonated form.

For the determination of enantiomeric excess, Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the method of choice. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound, leading to their separation. The choice of the CSP and the mobile phase is crucial for achieving good resolution between the enantiomeric peaks. Common types of CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. Alternatively, pre-column derivatization with a chiral reagent can be performed to form diastereomers, which can then be separated on a standard achiral HPLC column. orientjchem.org The ratio of the peak areas of the two enantiomers in the chromatogram allows for the precise calculation of the enantiomeric excess.

Theoretical and Computational Studies of 2 Methoxy 2,3 Dimethylbutanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in understanding the electronic structure and predicting the reactivity of molecules. For 2-methoxy-2,3-dimethylbutanoic acid, these methods can provide valuable insights into its geometry, spectroscopic properties, and reaction mechanisms.

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost and accuracy, making it suitable for studying molecules of the size and complexity of this compound.

Spectroscopic Property Prediction: Following geometry optimization, the vibrational frequencies of this compound can be calculated. These theoretical frequencies, when appropriately scaled, can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. For example, the characteristic C=O stretching frequency of the carboxylic acid group and the C-O stretching of the methoxy (B1213986) group would be predicted. DFT calculations have been successfully used to interpret the vibrational spectra of various carboxylic acids, providing a deeper understanding of their structure and bonding. mdpi.com

A hypothetical table of selected predicted vibrational frequencies for this compound is presented below, based on typical values for similar functional groups.

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹)
O-H StretchCarboxylic Acid3300-2500
C-H StretchAlkyl2980-2850
C=O StretchCarboxylic Acid1760-1700
C-O StretchMethoxy/Carboxylic Acid1300-1000
O-H BendCarboxylic Acid1440-1395

This table is illustrative and based on general spectroscopic data for carboxylic acids and ethers. Actual values would require specific DFT calculations.

Ab initio methods, which are based on first principles without empirical parameterization, can be employed to study reaction mechanisms in detail. A key reaction for this compound is Fischer esterification, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. masterorganicchemistry.com

The mechanism involves several key steps:

Protonation of the carbonyl oxygen of the carboxylic acid.

Nucleophilic attack of the alcohol on the protonated carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking alcohol to one of the hydroxyl groups.

Elimination of a water molecule to form a protonated ester.

Deprotonation to yield the final ester product. masterorganicchemistry.com

Ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, could be used to calculate the energy of the reactants, transition states, and products for each step of the Fischer esterification of this compound. This would allow for the determination of the reaction's energy profile and the identification of the rate-determining step. The steric hindrance from the adjacent methyl and methoxy groups would likely influence the activation energy of the nucleophilic attack step.

Conformational Analysis and Potential Energy Surface Exploration

The presence of multiple rotatable bonds in this compound suggests a complex conformational landscape. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

A critical aspect would be the rotation around the C2-C3 bond, similar to the well-studied conformational analysis of 2,3-dimethylbutane. The relative positions of the two methyl groups on C2 and C3, as well as the methoxy and carboxylic acid groups, will lead to various staggered and eclipsed conformations with different energies. The most stable conformers would likely minimize steric repulsions between the bulky substituents. For 2,3-dimethylbutane, gauche and anti-staggered conformations are the most stable. stackexchange.comyoutube.com A similar pattern would be expected for this compound, with additional considerations for the interactions involving the methoxy and carboxylic acid groups.

A potential energy surface (PES) can be generated by systematically varying the key dihedral angles and calculating the energy at each point using quantum chemical methods. The PES would reveal the global minimum energy conformation and the transition states connecting different conformers.

Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in a solvent, which is crucial for understanding its physical properties and reactivity in a realistic environment.

In solution, carboxylic acids are known to form hydrogen-bonded dimers. MD simulations can be used to study the stability and dynamics of these dimers for this compound in various solvents. The simulations would likely show that in nonpolar solvents, the formation of cyclic dimers through two hydrogen bonds between the carboxylic acid groups is favorable. nih.gov In polar, protic solvents like water, the competition with solvent molecules for hydrogen bonding would influence the extent of dimerization.

MD simulations can also be used to calculate properties such as the radial distribution function to understand the solvation shell around the molecule and the diffusion coefficient to characterize its mobility in solution. The interplay between the hydrophobic alkyl backbone and the hydrophilic methoxy and carboxylic acid groups would govern its interactions with different solvents. Studies on other carboxylic acids have shown that both hydrogen bonding and hydrophobic interactions contribute to their behavior in aqueous solutions. nih.gov

In Silico Prediction of Retrosynthetic Pathways and Reaction Outcomes

Computer-aided synthesis planning has become a powerful tool in organic chemistry. Several software platforms, such as SYNTHIA™ and SynRoute, use extensive databases of chemical reactions and sophisticated algorithms to propose viable synthetic routes for a target molecule. sigmaaldrich.comsynthiaonline.comnih.gov

For this compound, a retrosynthetic analysis would likely disconnect the molecule at key bonds to identify simpler, commercially available starting materials. A plausible retrosynthetic disconnection would be the C-C bond between the carbonyl carbon and the C2 carbon, or the C-O bond of the methoxy group.

A hypothetical retrosynthetic step could involve a Grignard reaction, where a suitable Grignard reagent adds to a carbonyl compound. Another possibility could be the methylation of a corresponding hydroxy acid. These software tools can evaluate multiple pathways and rank them based on factors like the number of steps, predicted yield, and the cost of starting materials. sigmaaldrich.comsynthiaonline.com

The general workflow for an in silico retrosynthetic analysis would be:

Input the structure of this compound into the software.

The software applies a set of retrosynthetic rules to generate potential precursors.

These precursors are further analyzed in a recursive manner until commercially available starting materials are identified.

The software then assembles the forward reactions to construct complete synthetic pathways.

This computational approach can accelerate the discovery of efficient and novel synthetic routes for complex molecules like this compound.

Mechanistic Investigations of Biological and Biochemical Interactions Non Human Systems

Enzymatic Biotransformation and Metabolism in Microbial Systems

Microbial biotransformation is a key process that modifies chemical compounds through enzymatic reactions, often leading to molecules with different properties. medcraveonline.com While direct studies on the microbial metabolism of 2-methoxy-2,3-dimethylbutanoic acid are not extensively documented, insights can be drawn from research on structurally related methoxylated compounds.

In microbial systems, a common metabolic pathway for methoxylated aromatic and aliphatic compounds is O-demethylation. nih.gov For instance, the biotransformation of methoxy-amphetamines by the fungus Cunninghamella echinulata primarily involves O-demethylation to form the corresponding hydroxy derivatives. nih.gov Similarly, entomopathogenic fungi have been shown to progressively demethylate and hydroxylate methoxyflavones. nih.gov

Based on these established microbial pathways, it is plausible that this compound could undergo similar transformations. The primary predicted biotransformation product would be 2-hydroxy-2,3-dimethylbutanoic acid, resulting from the enzymatic cleavage of the methyl ether bond. Subsequent oxidation or conjugation reactions could lead to further metabolites. The specific enzymes responsible would likely be from the cytochrome P450 monooxygenase family or other demethylases, which are common in microbial metabolism. nih.gov

Table 1: Predicted Microbial Biotransformation of this compound

Substrate Predicted Primary Reaction Predicted Product

The second-order rate constant for MMPB production ranged from 0.66 to 1.35 M⁻¹s⁻¹ at temperatures from 10 to 30°C, with a calculated activation energy of 24.44 kJ/mol. doi.org Such parameters are vital for defining the efficiency and substrate specificity of an enzyme. Enzymes involved in microbial biotransformation often exhibit broad substrate specificity, but the rate of transformation can be significantly influenced by the substrate's structure, such as the position of a methoxy (B1213986) group. nih.gov

Interactions with Specific Biological Targets (e.g., Enzyme Inhibition)

The structural features of this compound make it a candidate for interaction with specific biological targets, particularly enzymes involved in metabolic pathways. A notable example is its potential as an inhibitor of pantothenate synthetase, a critical enzyme in Mycobacterium tuberculosis.

The pantothenate biosynthetic pathway is essential for the virulence of Mycobacterium tuberculosis (Mtb) but is absent in mammals, making its enzymes attractive targets for novel antitubercular drugs. nih.govrsc.orgfrontiersin.org Pantothenate synthetase (PanC) catalyzes the final step in this pathway: the ATP-dependent condensation of pantoate and β-alanine to form pantothenate (Vitamin B5). nih.govfrontiersin.orgsemanticscholar.org

The reaction proceeds via a tightly-bound pantoyl adenylate intermediate. nih.gov Consequently, non-reactive analogues that mimic this intermediate or the pantoate substrate are expected to be potent inhibitors of the enzyme. nih.gov Research has focused on developing such analogues, including sulfamoyl adenylates, which have shown nanomolar inhibition constants against Mtb PanC. nih.gov The binding of these inhibitors in the enzyme's active site has been confirmed through X-ray crystallography, revealing that they effectively recapitulate the binding mode of the natural reaction intermediate. nih.gov

Given that the natural substrate for PanC is pantoate (2,4-dihydroxy-3,3-dimethylbutanoic acid), the structure of this compound presents an interesting comparison. The core dimethylbutanoic acid skeleton is similar, but the substitutions at the C2 and C4 positions differ significantly.

Structure-activity relationship (SAR) studies explore how a molecule's chemical structure relates to its biological activity. For PanC inhibitors, the specific interactions with active site residues are critical for potent inhibition. The crystal structure of Mtb PanC with inhibitors bound shows key hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.gov

The natural substrate, pantoate, has two hydroxyl groups that are crucial for binding. In this compound, the C2 hydroxyl is replaced with a methoxy group, and the C4 hydroxyl is absent, replaced by a methyl group. These modifications would have significant consequences for binding to the PanC active site:

Loss of Hydrogen Bonding: The replacement of the C2-hydroxyl with a methoxy group changes the group from a hydrogen bond donor and acceptor to only an acceptor. This would disrupt key interactions within the enzyme's active site that are necessary for substrate recognition and catalysis.

Increased Steric Hindrance: The methyl group of the methoxy function is bulkier than a hydroxyl's hydrogen atom, which could create steric clashes within the active site.

Altered Hydrophobicity: The methoxy group increases the local hydrophobicity compared to a hydroxyl group, which could alter the compound's interaction with hydrophobic pockets in the enzyme.

These structural differences suggest that this compound would likely be a poor substrate or a weak inhibitor of PanC compared to analogues that more closely mimic the dihydroxy structure of pantoate. SAR studies on other enzyme inhibitors have shown that such modifications can drastically alter biological activity. mdpi.comresearchgate.net

Table 2: Structural Comparison of Pantoate and Related Compounds

Compound Structure at C2 Structure at C3 Structure at C4 Potential for PanC Interaction
Pantoate (Natural Substrate) -OH -C(CH₃)₂- -CH₂OH High (Substrate)
This compound -OCH₃ -CH(CH₃)- -CH₃ Low (Predicted weak inhibitor/non-binder)

Role in Biosynthetic Pathways and Natural Product Synthesis

While this compound is not widely recognized as a common natural product, its structural motifs appear in various biologically active molecules. The biosynthesis of such structures typically involves pathways that can generate branched-chain acids and introduce methyl groups.

The backbone of the molecule could potentially be derived from amino acid metabolism (e.g., valine or leucine) or through polyketide synthase (PKS) pathways, which assemble complex carbon skeletons from simple acyl-CoA precursors. The quaternary alpha-carbon and the methoxy group are key features. The methoxy group is typically installed late in a biosynthetic pathway by an O-methyltransferase enzyme, which uses S-adenosyl methionine (SAM) as a methyl donor.

In synthetic chemistry, quaternary α-methoxycarboxylic acids can be produced in a one-pot reaction from ketones, tribromomethane, and potassium hydroxide in methanol (B129727). pharm.or.jp This synthetic approach, which proceeds through a dibromoepoxide intermediate, provides a convenient route to these types of structures. pharm.or.jp While not a biological pathway, such chemical syntheses can sometimes mimic the logic of biosynthetic transformations. The compound itself can serve as a building block in the synthesis of more complex molecules, including pharmaceuticals or agrochemicals. google.com

Impact on Cellular Metabolic Fluxes in Model Organisms (e.g., E. coli, yeast)

A thorough review of scientific literature and research databases did not yield any specific studies or data on the impact of this compound on the cellular metabolic fluxes of model organisms such as Escherichia coli or yeast. Consequently, there are no detailed research findings or data tables to present on this specific topic. The interaction of this particular compound with the metabolic pathways of these microorganisms remains an uninvestigated area of research.

Applications and Utility in Advanced Organic Synthesis

Chiral Building Block in Asymmetric Synthesis of Complex Molecules

In asymmetric synthesis, the goal is to create a specific stereoisomer of a chiral molecule, which is crucial as different enantiomers can have vastly different biological effects. nih.govresearchgate.net Chiral molecules like 2-methoxy-2,3-dimethylbutanoic acid serve as fundamental building blocks or chiral auxiliaries to guide the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a group that is temporarily incorporated into a synthesis to direct the formation of a new stereocenter. wikipedia.orgresearchgate.net After the desired stereochemistry is achieved, the auxiliary can be removed and recycled. sigmaaldrich.com The presence of both a carboxylic acid and a methoxy (B1213986) group on a chiral scaffold provides multiple points for modification and linkage.

The broader class of chiral carboxylic acids is fundamental to the synthesis of many natural products, therapeutic agents, and chiral ligands. rsc.org The closely related compound, 2,3-dimethylbutanoic acid, is recognized for its utility as a chiral building block in pharmaceutical synthesis, where its stereochemistry is critical for the efficacy and safety of the final drug product. ontosight.ai

The synthesis of single-enantiomer drugs is a major focus in the pharmaceutical industry to avoid the unwanted or harmful effects of an inactive or toxic stereoisomer (the distomer). nih.gov Chiral building blocks derived from the "chiral pool"—readily available, enantiomerically pure natural compounds like amino acids or sugars—are a common strategy. nih.govtcichemicals.com A molecule such as this compound, with its defined stereocenters, can be employed in the synthesis of complex targets. For instance, chiral fragments are often introduced late in a synthetic sequence to establish the final stereochemistry of a drug molecule. nih.gov

The biological activity of complex molecules is highly dependent on their stereochemistry. nih.gov For example, derivatives of chiral carboxylic acids are integral to many biologically active compounds. researchgate.net The synthesis of analogs of various natural products often involves modifying or removing methoxy groups to tune biological activity, such as antifungal properties or cytotoxicity, demonstrating the importance of such functional groups in drug design. nih.gov

Table 1: Examples of Chiral Building Blocks in Pharmaceutical Synthesis

Chiral Building Block Application/Drug Synthesized Reference
(S)-2-Hydroxybutyrolactone Synthesis of Pemafibrate (for hyperlipidemia) nih.gov
L-proline amide Introduction of chirality in Alpelisib (for breast cancer) nih.gov
(R,R)-Pseudoephedrine General chiral auxiliary for preparing enantiomerically enriched carboxylic acids, aldehydes, and ketones nih.gov

Chiral ligands are essential components of asymmetric catalysis, where a small amount of a chiral metal-ligand complex can generate large quantities of an enantiomerically pure product. nih.gov The ligand transfers its chirality to the catalytic cycle, directing the stereochemical outcome of the reaction. Chiral carboxylic acids and their derivatives are frequently used to construct these ligands. rsc.orgresearchgate.net

While direct examples using this compound are not prevalent, the principles of ligand design suggest its potential. The carboxylic acid moiety can be converted into an amide, ester, or other functional group capable of coordinating to a metal center. The stereogenic centers of the butanoic acid backbone would then create a specific chiral environment around the metal, enabling enantioselective transformations. For example, helically chiral polymers containing N and P atoms have been used as ligands in asymmetric hydrogenation, demonstrating that a well-defined stereoregular backbone can induce asymmetry. nih.gov Similarly, axially chiral styrene-based structures have been incorporated into organocatalysts, using multiple hydrogen bonds and π–π stacking to control stereoselectivity. nih.gov

Precursor for Specialized Polymeric Materials with Defined Stereoregularity

Stereoregular polymers are macromolecules with a specific, repeating arrangement of stereocenters along their chain. This regularity can lead to enhanced physical properties, such as higher melting points and crystallinity, compared to their atactic (random) counterparts. The synthesis of such polymers often relies on the use of chiral monomers or catalysts.

A chiral carboxylic acid like this compound could theoretically serve as a precursor to a chiral monomer. For example, it could be converted into a cyclic monomer, such as a lactone, which could then undergo ring-opening polymerization. The stereochemistry of the monomer would be transferred to the resulting polymer chain, creating a stereoregular polyester. This strategy is well-established; for instance, polyesters prepared from different combinations of enantiopure epoxides and chiral anhydrides show that a single stereocenter inversion can dramatically change the polymer from amorphous to semicrystalline. stthomas.edunih.gov Mixing two enantiomeric polymer strands can lead to stereocomplexation, further increasing the melting temperature and enhancing material properties. stthomas.edunih.gov

Another approach involves converting the carboxylic acid into a polymerizable group, such as an acrylate (B77674) or a styrenic derivative, and then polymerizing this new monomer. The synthesis of stereoregular poly(N-substituted acrylamides) has been achieved by starting with stereoregular poly(acrylic acid) and converting it to the corresponding amide, showing that chirality can be maintained through polymer modification. researchgate.net

Synthetic Strategies for Analogs and Derivatives with Modified Biological Activities

Modifying a lead compound to create analogs with improved biological activity is a cornerstone of medicinal chemistry. The structure of this compound offers several handles for synthetic modification to explore structure-activity relationships (SAR).

Key synthetic strategies would involve:

Modification of the Carboxylic Acid: The carboxyl group can be converted into a wide range of functional groups, including esters, amides, and hydroxamates, which often exhibit their own biological activities. nih.govsapub.org For example, the synthesis of hydroxamates is of great interest as they are potent inhibitors of enzymes like histone deacetylases and matrix metalloproteinases. sapub.org

Modification of the Methoxy Group: The methoxy group can be demethylated to reveal a hydroxyl group, which can alter properties like solubility and hydrogen bonding potential. mdpi.com Alternatively, it could be replaced with other alkoxy groups or functional moieties to probe its role in binding to a biological target. The presence and position of methoxy groups are known to significantly influence the biological efficacy of compounds like cinnamic acid derivatives and N-benzimidazole-derived carboxamides. mdpi.commdpi.com

Modification of the Alkyl Backbone: While more synthetically challenging, the methyl groups on the butanoic acid chain could be altered to larger alkyl groups or other substituents to investigate the steric requirements of a target receptor or enzyme.

The synthesis of such derivatives often employs standard organic chemistry reactions. For instance, amides are typically formed by activating the carboxylic acid (e.g., as an acid chloride or with a coupling agent like EDC) and reacting it with an amine. nih.gov Esterification can be achieved under acidic conditions with an alcohol. byjus.comlearncbse.in These modifications allow for the systematic exploration of a compound's chemical space to optimize its biological profile. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2,3-dimethylbutanoic acid
(S)-2-Hydroxybutyrolactone
L-proline amide
(R,R)-Pseudoephedrine
(R)-matsutakeol
Poly(N-substituted acrylamides)
Poly(acrylic acid)
Cinnamic acid

Broader Academic Implications and Future Research Directions

Integration with Metabolomics Research on Branched-Chain Fatty Acid Pathways

The integration of 2-methoxy-2,3-dimethylbutanoic acid into metabolomics research is a promising frontier, particularly in the context of branched-chain fatty acid (BCFA) pathways. BCFAs are primarily synthesized from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. tandfonline.comacs.org This process involves the deamination of BCAAs to their corresponding branched-chain α-ketoacids, which are then converted into acyl-CoA primers for fatty acid synthesis. acs.orgresearchgate.net

Metabolomic studies are increasingly focused on understanding the complex interplay between BCAA and BCFA metabolism and their impact on human health, with links being established to various metabolic disorders. researchgate.netmdpi.com Untargeted metabolomic profiling, utilizing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the comprehensive analysis of fatty acids in biological samples. nih.gov This approach can quantify dozens of saturated, unsaturated, and branched-chain fatty acids, providing valuable insights into metabolic pathways. nih.gov

Future research could focus on incorporating this compound into these targeted and untargeted metabolomic platforms. This would help to determine if it is a naturally occurring metabolite, elucidate its specific biosynthetic pathway, and understand its potential role as a biomarker in health and disease. Given that gut microbes produce a wide array of short-chain fatty acids (SCFAs) and BCFAs from dietary components, investigating the microbial origin of this methoxylated compound is also a critical area for exploration. acs.orgacs.org

Table 1: Key Enzymes and Precursors in BCFA Biosynthesis

Precursor (Amino Acid)Key Intermediate (α-Ketoacid)Acyl-CoA PrimerResulting BCFA Series
Leucineα-KetoisocaproateIsovaleryl-CoAIso-even series
Isoleucineα-Keto-β-methylvalerate2-Methyl-butyryl-CoAAnteiso-odd series
Valineα-KetoisovalerateIsobutyryl-CoAIso-odd series
This table outlines the general biosynthetic pathways for branched-chain fatty acids (BCFAs) from branched-chain amino acids (BCAAs). The integration of this compound into such metabolic studies could reveal its origins and functional significance.

Development of Novel Analytical Tools for Methoxyated Carboxylic Acid Detection

The accurate detection and quantification of methoxylated carboxylic acids like this compound present analytical challenges that necessitate the development of novel tools. Standard detection of carboxylic acids can be difficult as they often lack a strong chromophore for UV absorbance detection. nih.govrsc.org Consequently, methods often rely on derivatization to attach a fluorescent tag or improve ionization for mass spectrometry. nih.govnih.gov

Specific challenges arise for methoxylated and branched-chain compounds:

Isomeric Complexity: Branched-chain fatty acid methyl esters (a form of methoxylation) often co-elute with other fatty acid methyl esters in gas chromatography (GC) and can have very similar mass spectra, making unambiguous identification difficult. wisc.edu

Low Abundance: Naturally occurring modified fatty acids may be present in trace amounts, requiring highly sensitive detection methods.

To overcome these issues, advanced analytical strategies are being developed. One promising approach is the use of charge-switching derivatization coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). wisc.edu This technique can resolve co-eluting isomers and provide detailed structural information. Other novel methods include specific colorimetric tests, such as those using acriflavine, which react selectively with the carboxylic acid group without interference from other acidic compounds like phenols. nih.gov

Future development could focus on creating derivatization agents that specifically target the methoxy (B1213986) group in conjunction with the carboxylic acid, or on advancing high-resolution mass spectrometry techniques to better differentiate between closely related isomers without extensive sample preparation.

Table 2: Comparison of Analytical Methods for Carboxylic Acid Detection

Analytical TechniquePrincipleAdvantagesChallenges for Methoxylated BCFAs
GC-MS Separation by boiling point, fragmentation & mass analysis.High resolution, established libraries.Co-elution of isomers, similar fragmentation patterns. wisc.edu
LC-MS/MS Separation by polarity, precursor/product ion analysis.High sensitivity, suitable for non-volatile compounds.Often requires derivatization for sensitivity. nih.gov
Fluorescence Detection Attachment of a fluorescent tag (derivatization) followed by HPLC.Very high sensitivity. nih.govDerivatization step adds complexity; reagent specificity is key.
Colorimetric Tests Chemical reaction producing a colored product.Simple, rapid, low cost. nih.govGenerally qualitative or semi-quantitative, may lack specificity.

Exploration of Bio-Inspired Synthesis Routes for Structural Analogs

Bio-inspired synthesis, particularly biocatalysis, offers a powerful and sustainable approach for producing chiral molecules like the structural analogs of this compound. acs.org The synthesis of single-enantiomer compounds is crucial in the pharmaceutical industry, as different enantiomers can have vastly different biological activities. nih.gov Biocatalytic methods, which use enzymes or whole microorganisms, are highly advantageous due to their exceptional enantioselectivity and ability to operate under mild reaction conditions. nih.govresearchgate.net

Key biocatalytic strategies that could be applied to synthesize analogs of this compound include:

Asymmetric Reduction: The reduction of a precursor α-keto acid using ketoreductase enzymes (KREDs) can produce a chiral α-hydroxy acid with very high enantiomeric excess. nih.gov This hydroxy acid could then be chemically methoxylated.

Enzymatic Desymmetrization: Using enzymes like lipases or proteases to selectively react with one functional group of a symmetric precursor molecule can create a chiral intermediate. acs.org

Whole-Cell Biotransformation: Employing engineered microorganisms can achieve multi-step syntheses within a single cell, converting a simple starting material into a complex, chiral final product. acs.org

Future research in this area would involve screening enzyme libraries to find catalysts with high activity and selectivity for substrates structurally similar to the precursors of this compound. This bio-inspired approach could lead to efficient and environmentally friendly routes to produce a variety of novel, chiral branched-chain carboxylic acids for further study. researchgate.net

Potential for Advanced Materials Science Applications beyond Polymers

While fatty acids are well-known precursors for polymers, their potential in other areas of advanced materials science is a burgeoning field of research. researchgate.net The amphiphilic nature of molecules like this compound, which possesses a polar carboxylic acid head group and a nonpolar hydrocarbon tail, makes them excellent candidates for the construction of self-assembled and functional materials.

Supramolecular Self-Assembly: Carboxylic acids are versatile building blocks for creating highly ordered two-dimensional (2D) structures on surfaces. acs.org The carboxyl group can form reliable and predictable hydrogen-bonding patterns, leading to the self-assembly of stable monolayers. researchgate.netacs.org The branched structure of the tail would influence the packing density and arrangement of these monolayers, potentially creating unique surface properties.

Liquid Crystals: The hydrogen bonding between carboxylic acid groups is a key interaction used to create hydrogen-bonded liquid crystals. tandfonline.comresearchgate.net By combining carboxylic acids with other molecules (like pyridines), it is possible to form supramolecular structures that exhibit liquid crystalline phases. tandfonline.com The specific shape and branching of this compound could be explored for its influence on mesophase stability and type.

Functional Nanomaterials: Carboxylic acid-terminated molecules are widely used to functionalize the surface of gold nanoparticles (AuNPs), providing stability and a point of attachment for further chemical modification. acs.org Furthermore, fatty acids themselves can act as templates or reducing agents in the biomimetic synthesis of branched gold nanoparticles, where the organic molecules guide the formation of intricate inorganic structures.

Exploration in this area would involve studying the self-assembly behavior of this compound on various substrates and its potential to form or stabilize novel nanomaterials and liquid crystalline phases.

Computational Design and Rational Engineering of Derivatives with Desired Properties

Computational methods, or in silico techniques, have become indispensable in modern drug discovery and materials science for designing and screening novel molecules with specific properties, thereby reducing the time and cost associated with experimental work. These tools could be powerfully applied to the rational engineering of derivatives of this compound.

A typical in silico workflow for designing new derivatives could involve:

Target Identification: Using the structure of this compound as a starting point, inverse virtual screening can be performed to identify potential biological protein targets.

Molecular Docking: Once a target is identified, molecular docking simulations can predict how different derivatives of the parent molecule will bind to the active site of the protein. This helps in understanding the key molecular interactions and in prioritizing compounds with the highest predicted affinity.

Pharmacokinetic Profiling (ADME): Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of newly designed derivatives. This helps to filter out compounds that are likely to have poor bioavailability or undesirable metabolic fates.

Quantitative Structure-Activity Relationship (QSAR): By building models that correlate structural features with observed activity, QSAR can guide the design of new derivatives with enhanced potency or other desired characteristics.

This computational approach allows for the rapid, virtual screening of thousands of potential derivatives, enabling researchers to focus their synthetic efforts on a smaller number of highly promising candidates. This strategy could be used to engineer derivatives of this compound for applications ranging from targeted therapeutics to functional materials.

Q & A

Q. What are the primary synthetic routes for 2-methoxy-2,3-dimethylbutanoic acid, and how can intermediates like 2,3-dihydroxy-2,3-dimethylbutanoic acid be optimized?

The synthesis often begins with 3-hydroxy-3-methyl-2-butanone, proceeding via cyanohydrin formation (using KCN or HCN) to yield 2,3-dihydroxy-2,3-dimethylbutanonitrile. Hydrolysis of this nitrile intermediate produces 2,3-dihydroxy-2,3-dimethylbutanoic acid, a key precursor . Yield optimization involves:

  • Adjusting pH and temperature during hydrolysis to minimize side products like 2-hydroxy-2,3-dimethyl-3-butenoic acid .
  • Using protecting groups (e.g., acetylation) to stabilize reactive hydroxyl groups during intermediate steps .

Q. How can researchers address purity challenges during synthesis?

Common purification strategies include:

  • Chromatography : Silica gel column chromatography with gradients of nonpolar/polar solvents (e.g., pentane/acetone) to separate stereoisomers or byproducts .
  • Crystallization : Leveraging differences in solubility (e.g., using ethyl acetate/hexane mixtures) for intermediates like 2,3-dimethylglyceric acid ethyl ester .
  • Analytical validation : NMR and HPLC to confirm enantiomeric purity, critical due to the compound’s chirality .

Advanced Research Questions

Q. What mechanistic insights explain carbocation rearrangements in Koch-Haaf carboxylation for related compounds?

In Koch-Haaf carboxylation of tert-alkyl substrates, carbocation rearrangements occur due to steric strain in bicyclic transition states. For example, gem-dimethyl groups at C2/C3 in 4-benzoyl-2,2-dimethylbutanoic acid retard [4.2.2]bicyclic pathways, favoring alternative rearrangements . Key considerations:

  • Steric effects : Bulky substituents stabilize carbocations but may divert reaction pathways.
  • Temperature control : Pyrolysis at >150°C increases rearrangement risks, necessitating kinetic trapping .

Q. How can molecular docking studies inform the biological activity of this compound analogs?

Structural analogs (e.g., 2-(3-methoxy-4-methylphenyl)-3-methylbutanoic acid) show binding affinity to enzymes via:

  • Hydrogen bonding : Methoxy groups interact with catalytic residues (e.g., serine hydrolases).
  • Hydrophobic pockets : Methyl groups enhance binding to nonpolar enzyme regions .
    Methodological steps:
  • Use software like AutoDock Vina to simulate binding modes.
  • Validate with isothermal titration calorimetry (ITC) to quantify binding constants .

Q. How should researchers resolve contradictions in reaction yields during scale-up?

Discrepancies between small- and large-scale syntheses often arise from:

  • Mass transfer limitations : Poor mixing in carboxylation steps reduces intermediate consistency .
  • Byproduct formation : Side reactions (e.g., dehydration) dominate under suboptimal pH or temperature .
    Mitigation strategies:
  • Design of experiments (DoE) to map critical parameters (e.g., stirring rate, reagent stoichiometry).
  • In-line monitoring (e.g., FTIR) for real-time detection of intermediates .

Methodological Comparisons

Aspect Cyanohydrin Route Koch-Haaf Carboxylation
Key Intermediate 2,3-Dihydroxy-2,3-dimethylbutanonitrileTert-alkyl cycloalkanols
Yield Optimization pH-controlled hydrolysisTemperature-modulated pyrolysis
Challenges Epimerization at C2/C3Carbocation rearrangements
Stereochemical Control Chiral resolution via chromatographySubstrate pre-functionalization

Data Contradiction Analysis

Q. Why do studies report varying enantiomeric excess (ee) for synthetic derivatives?

Discrepancies arise from:

  • Protecting group choice : Acetyl vs. benzyl groups alter steric environments, affecting asymmetric induction .
  • Catalyst selection : Lipases (e.g., CAL-B) may favor (R)- over (S)-isomers in ester hydrolysis .
    Recommendations:
  • Standardize catalytic systems (e.g., Sharpless asymmetric dihydroxylation).
  • Report ee values using chiral HPLC with reference standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.